molecular formula C16H21NO2 B8107303 Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate

Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate

Cat. No.: B8107303
M. Wt: 259.34 g/mol
InChI Key: HUDMOCXQMLEZNL-UHFFFAOYSA-N
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Description

Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a bicyclo[1.1.1]pentane core. The compound’s structure contributes to its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[1.1.1]pentane derivative. One common method includes the use of tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate as a precursor . The reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. This interaction can modulate biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological activities .

Properties

IUPAC Name

tert-butyl N-(3-phenyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-14(2,3)19-13(18)17-16-9-15(10-16,11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMOCXQMLEZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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